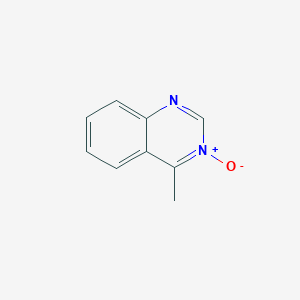
4-Methylquinazoline 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylquinazoline 3-oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 4-Methylquinazoline 3-Oxide
The synthesis of this compound typically involves the oxidation of corresponding quinazolines. Various methods have been developed, including:
- Oxidation with Hydroxylamine : Quinazolines can be oxidized to their 3-oxide derivatives using hydroxylamine hydrochloride under reflux conditions, often in the presence of a pyridine-ethanol mixture. This method has yielded various derivatives with yields ranging from 12% to 95% .
- Palladium-Catalyzed Reactions : Recent advancements include using palladium-catalyzed reactions for synthesizing quinazoline derivatives, which enhance yields and reduce reaction times significantly .
Biological Activities
This compound exhibits a plethora of biological activities that make it a focal point for pharmaceutical research:
- Anti-Cancer Properties : Compounds derived from quinazoline 3-oxides have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate significant cytotoxicity, suggesting potential as anti-cancer agents .
- Anti-Inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Structure-activity relationship (SAR) studies indicate that specific substitutions enhance its inhibitory effects against COX-2, making it a candidate for anti-inflammatory therapies .
- Bronchodilator Activity : Research has identified certain derivatives of this compound as effective pulmonary-selective inhibitors of bronchoconstriction induced by leukotrienes. This activity positions them as potential treatments for asthma and other respiratory conditions .
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-Cancer | HepG2 | X | |
| Anti-Cancer | MCF-7 | Y | |
| COX-2 Inhibition | Enzymatic Assays | Z | |
| Bronchodilation | In Vivo Studies | A |
Note: Replace X, Y, Z, A with actual numerical values from specific studies.
Propiedades
Número CAS |
10501-56-1 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-9(8)10-6-11(7)12/h2-6H,1H3 |
Clave InChI |
OTAANUILXPAROJ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
SMILES canónico |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
Sinónimos |
4-Methylquinazoline 3-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















